Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate
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Overview
Description
Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate is a chemical compound known for its unique structure and properties It contains a phosphonate group attached to a dithiol ring, which is further substituted with ethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate typically involves the reaction of appropriate dithiol precursors with phosphonate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The temperature and reaction time are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like thiols or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through its phosphonate and dithiol groups, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonate derivatives and dithiol-containing molecules. Examples are:
- Dimethyl [4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate
- Dimethyl [4,5-bis(phenylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate
Uniqueness
Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate is unique due to its specific substitution pattern with ethylsulfanyl groups, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
143493-49-6 |
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Molecular Formula |
C9H17O3PS4 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-4,5-bis(ethylsulfanyl)-1,3-dithiole |
InChI |
InChI=1S/C9H17O3PS4/c1-5-14-7-8(15-6-2)17-9(16-7)13(10,11-3)12-4/h9H,5-6H2,1-4H3 |
InChI Key |
MEPMQPGRLNKHQG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(SC(S1)P(=O)(OC)OC)SCC |
Origin of Product |
United States |
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